molecular formula C44 H52 N4 O8 B1145189 Unii-G22T722chh CAS No. 220137-33-7

Unii-G22T722chh

Cat. No.: B1145189
CAS No.: 220137-33-7
M. Wt: 764.91
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-deoxy-3,4-didehydro-8,24-dinorvincaleukoblastine involves multiple steps, starting from the basic structure of vinca alkaloids. The key steps include:

    Dehydration: Removal of water molecules to form double bonds.

    Deoxygenation: Removal of oxygen atoms to achieve the desired structure.

    Acetylation: Introduction of acetyl groups to specific positions on the molecule.

These reactions typically require specific catalysts and conditions, such as elevated temperatures and controlled pH levels .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

4-deoxy-3,4-didehydro-8,24-dinorvincaleukoblastine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

4-deoxy-3,4-didehydro-8,24-dinorvincaleukoblastine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-deoxy-3,4-didehydro-8,24-dinorvincaleukoblastine involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By binding to tubulin, the compound disrupts the formation of microtubules, thereby inhibiting cell division and inducing apoptosis (programmed cell death). This mechanism is particularly effective in rapidly dividing cancer cells, making it a valuable compound in cancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-deoxy-3,4-didehydro-8,24-dinorvincaleukoblastine is unique due to its specific structural modifications, which confer distinct pharmacological properties. These modifications enhance its binding affinity to tubulin and improve its efficacy in targeting cancer cells compared to other vinca alkaloids .

Properties

IUPAC Name

(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H52N4O8/c1-7-26-18-27-21-43(40(52)55-6,35-29(24-47(22-26)23-27)28-12-9-10-13-32(28)45-35)31-19-30-33(20-34(31)54-5)46(4)37-42(30)15-17-48-16-11-14-41(8-2,36(42)48)38(56-25(3)49)44(37,53)39(50)51/h9-14,18-20,27,36-38,45,53H,7-8,15-17,21-24H2,1-6H3,(H,50,51)/t27-,36-,37+,38+,41+,42+,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBBXOKBKJHDOK-LMCLQTFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)O)O)OC(=O)C)CC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)O)O)OC(=O)C)CC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H52N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220137-33-7
Record name 4-Deoxy-3,4-didehydro-8,24-dinorvincaleukoblastine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220137337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-DEOXY-3,4-DIDEHYDRO-8,24-DINORVINCALEUKOBLASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22T722CHH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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